Ethyl 2-(4-(2-chloroacetyl)piperazin-2-ylidene)acetate
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Overview
Description
Preparation Methods
The synthesis of Ethyl 2-(4-(2-chloroacetyl)piperazin-2-ylidene)acetate involves several steps. One common synthetic route includes the reaction of piperazine with chloroacetyl chloride to form 2-chloroacetylpiperazine. This intermediate is then reacted with ethyl acetoacetate under specific conditions to yield the final product . Industrial production methods may involve bulk manufacturing, sourcing, and procurement of the compound .
Chemical Reactions Analysis
Ethyl 2-(4-(2-chloroacetyl)piperazin-2-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Scientific Research Applications
Ethyl 2-(4-(2-chloroacetyl)piperazin-2-ylidene)acetate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and proteomics research.
Biology: Employed in the study of biological pathways and molecular interactions.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-(2-chloroacetyl)piperazin-2-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition or modulation of their activity. This interaction can affect various biological processes and pathways, making the compound useful in studying molecular mechanisms and developing new therapeutic agents .
Comparison with Similar Compounds
Ethyl 2-(4-(2-chloroacetyl)piperazin-2-ylidene)acetate can be compared with other similar compounds, such as:
2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide: This compound has similar structural features and biological activities.
Indole derivatives: These compounds also exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Phenoxy thiazole derivatives: These compounds are used in various pharmacological applications and have similar synthetic routes.
Properties
Molecular Formula |
C10H15ClN2O3 |
---|---|
Molecular Weight |
246.69 g/mol |
IUPAC Name |
ethyl (2Z)-2-[4-(2-chloroacetyl)piperazin-2-ylidene]acetate |
InChI |
InChI=1S/C10H15ClN2O3/c1-2-16-10(15)5-8-7-13(4-3-12-8)9(14)6-11/h5,12H,2-4,6-7H2,1H3/b8-5- |
InChI Key |
SXTFZKJGYHVVDG-YVMONPNESA-N |
Isomeric SMILES |
CCOC(=O)/C=C\1/CN(CCN1)C(=O)CCl |
Canonical SMILES |
CCOC(=O)C=C1CN(CCN1)C(=O)CCl |
Origin of Product |
United States |
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